

Application Notes and Protocols for Investigating Mpro Catalytic Activity Using FGA145

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Compound of Interest

Compound Name: FGA145

Cat. No.: B12377170

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Introduction

The main protease (Mpro), a cysteine protease also known as 3C-like protease (3CLpro), is an essential enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to yield functional non-structural proteins (nsps) that are vital for viral replication and transcription. Due to its critical role in the viral life cycle and high conservation among coronaviruses, Mpro is a prime target for the development of antiviral therapeutics.

FGA145 is a synthetic peptidyl nitroalkene that acts as a covalent, reversible inhibitor of the SARS-CoV-2 Mpro.[1][2] It functions by covalently modifying the catalytic cysteine residue (Cys145) in the Mpro active site.[3] **FGA145** has demonstrated inhibitory activity against Mpro in enzymatic assays and antiviral effects in cell-based models of SARS-CoV-2 infection.[1][4] Notably, **FGA145** also exhibits potent inhibition of human cathepsin L, suggesting a potential for multi-target activity.[3]

These application notes provide detailed protocols for utilizing **FGA145** to investigate the catalytic activity of SARS-CoV-2 Mpro, including enzymatic inhibition assays and cell-based antiviral activity assays.

Data Presentation

The following tables summarize the key quantitative data for **FGA145** in the context of Mpro inhibition and antiviral activity.

Table 1: In Vitro Inhibitory Activity of **FGA145**

Target Enzyme	Inhibitor	Ki (Inhibition Constant)	Assay Type
SARS-CoV-2 Mpro	FGA145	1 - 10 μ M[1][2]	Enzymatic Assay
Human Cathepsin L	FGA145	0.053 μ M[3]	Enzymatic Assay

Table 2: Antiviral and Cytotoxic Activity of **FGA145**

Parameter	Value	Cell Line
EC50 (Antiviral Activity)	11.7 μ M[4]	Huh-7-ACE2
CC50 (Cytotoxicity)	> 100 μ M[4]	Huh-7-ACE2

Experimental Protocols

Mpro Enzymatic Inhibition Assay (FRET-Based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory potential of **FGA145** against recombinant SARS-CoV-2 Mpro. The assay relies on the cleavage of a specific peptide substrate containing a fluorophore and a quencher. Cleavage by Mpro separates the pair, resulting in a measurable increase in fluorescence.

Materials:

- Recombinant, purified SARS-CoV-2 Mpro
- FGA145**
- FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-EDANS)

- Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- DMSO (Anhydrous)
- Black, flat-bottom 96- or 384-well microplates
- Fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm

Protocol:

- Compound Preparation:
 - Prepare a stock solution of **FGA145** in DMSO (e.g., 10 mM).
 - Perform serial dilutions of the **FGA145** stock solution in DMSO to create a range of concentrations for testing.
- Reagent Preparation:
 - Mpro Working Solution: Dilute the recombinant Mpro in cold Assay Buffer to a final concentration of 150 nM.[\[5\]](#)
 - Substrate Working Solution: Dilute the FRET peptide substrate in Assay Buffer to a final concentration of 5 μ M.[\[5\]](#)
- Assay Procedure:
 - Add 1 μ L of the diluted **FGA145** or DMSO (for positive and negative controls) to the wells of the microplate.
 - Add 24 μ L of the Mpro Working Solution to each well.
 - Incubate the plate at room temperature for 30 minutes to allow for the binding of **FGA145** to Mpro.
 - Initiate the enzymatic reaction by adding 25 μ L of the Substrate Working Solution to each well.

- Immediately place the plate in the fluorescence plate reader.
- Monitor the fluorescence intensity kinetically over a period of 60 minutes, taking readings every 1-2 minutes.
- Data Analysis:
 - Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of **FGA145**.
 - Plot the reaction velocity against the **FGA145** concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
 - The inhibition constant (K_i) can be subsequently determined using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (K_m) of the substrate is known.

Cell-Based Antiviral Activity Assay

This protocol outlines a method to evaluate the antiviral efficacy of **FGA145** against SARS-CoV-2 in a cell culture model. The reduction in viral titer in the presence of the inhibitor is measured.

Materials:

- Huh-7-ACE2 cells
- SARS-CoV-2 (e.g., a clinical isolate or a lab-adapted strain)
- **FGA145**
- Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Infection Medium: DMEM supplemented with 2% FBS and 1% penicillin-streptomycin.
- 96-well cell culture plates
- Reagents for quantifying viral load (e.g., plaque assay or RT-qPCR)

Protocol:

- Cell Seeding:
 - Seed Huh-7-ACE2 cells in a 96-well plate at a density of 2.5×10^5 cells per well and incubate overnight at 37°C with 5% CO₂.[\[6\]](#)
- Compound Treatment and Infection:
 - Prepare serial dilutions of **FGA145** in Infection Medium.
 - Remove the culture medium from the cells and add the **FGA145** dilutions.
 - Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.[\[6\]](#)
 - Incubate the plates for 1 hour at 37°C to allow for viral entry.
- Post-Infection Treatment:
 - After the 1-hour incubation, remove the virus- and compound-containing medium.
 - Wash the cells once with phosphate-buffered saline (PBS).
 - Add fresh Infection Medium containing the corresponding serial dilutions of **FGA145**.
 - Incubate the plates for 48 hours at 37°C with 5% CO₂.[\[6\]](#)
- Quantification of Viral Titer:
 - After 48 hours, collect the cell culture supernatant.
 - Determine the viral titer in the supernatant using a standard method such as a plaque assay or RT-qPCR for viral RNA quantification.[\[6\]](#)
- Data Analysis:
 - Calculate the percentage of viral inhibition for each concentration of **FGA145** compared to the untreated virus control.

- Plot the percentage of inhibition against the **FGA145** concentration and fit the data to a dose-response curve to determine the EC50 value.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of **FGA145** to ensure that the observed antiviral activity is not due to cell death.

Materials:

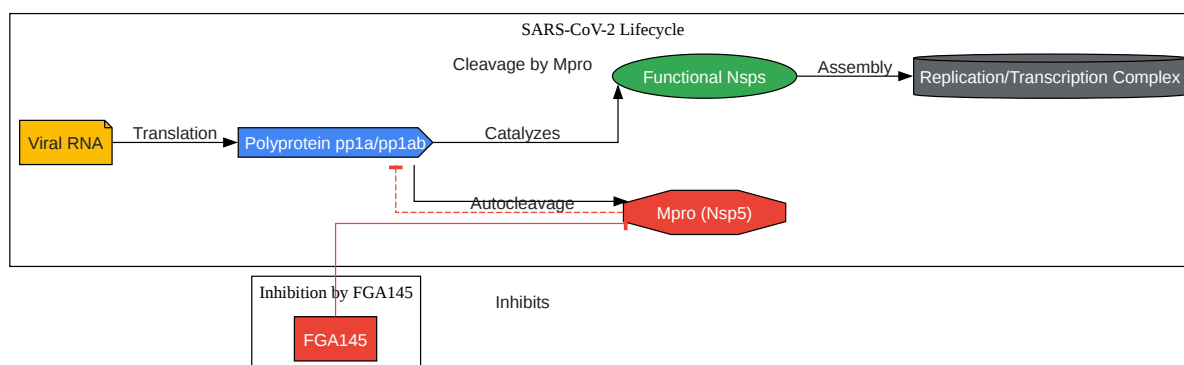
- Huh-7-ACE2 cells
- **FGA145**
- Cell Culture Medium
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

Protocol:

- Cell Seeding:
 - Seed Huh-7-ACE2 cells in a 96-well plate as described in the antiviral assay protocol.
- Compound Treatment:
 - Prepare serial dilutions of **FGA145** in Cell Culture Medium.
 - Add the **FGA145** dilutions to the cells.
 - Incubate the plates for 48 hours at 37°C with 5% CO₂.
- Cell Viability Measurement:
 - After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

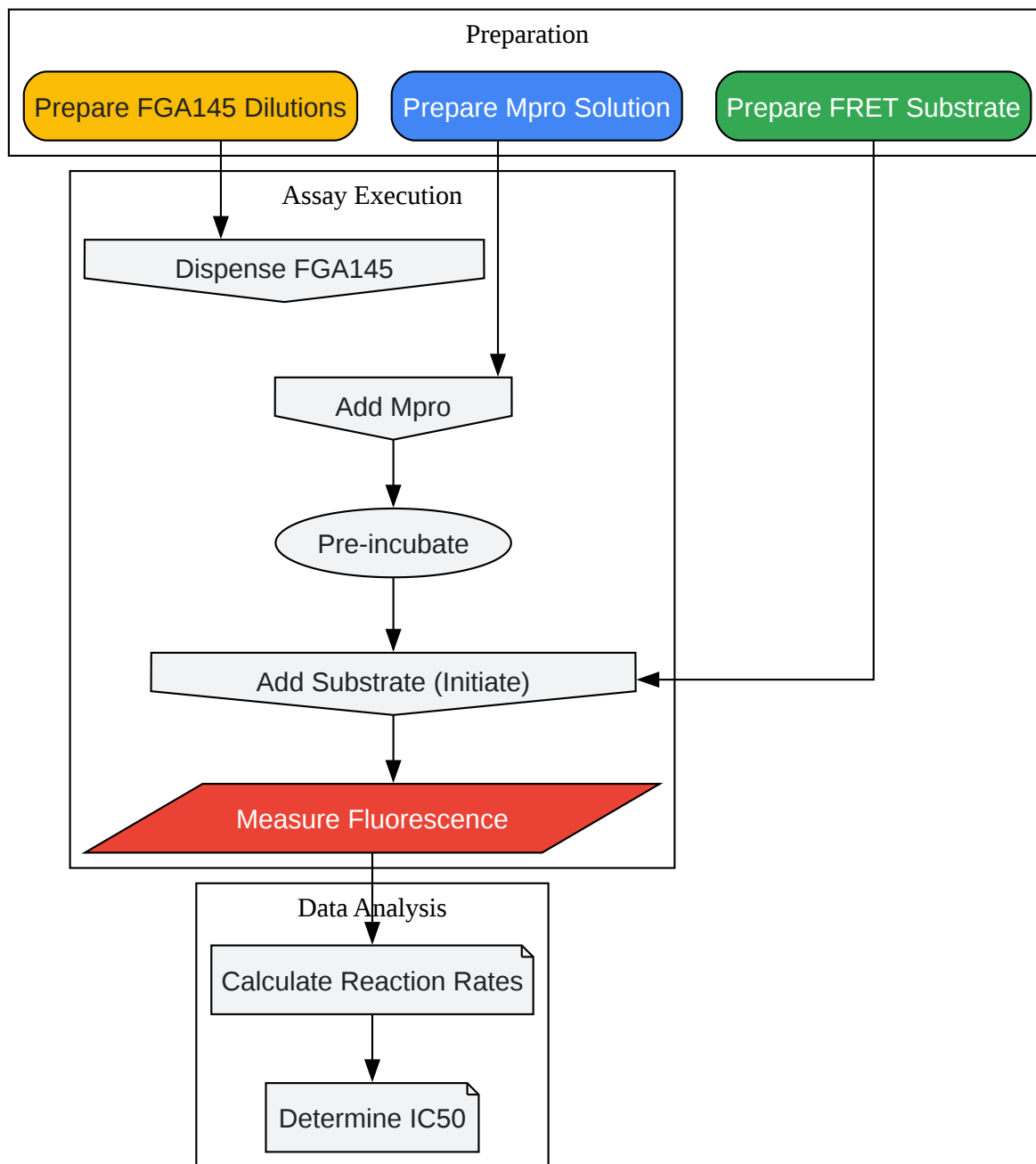
- Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration of **FGA145** compared to the untreated control cells.
 - Plot the percentage of viability against the **FGA145** concentration and fit the data to a dose-response curve to determine the CC50 value.

Visualizations



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Caption: SARS-CoV-2 Mpro Polyprotein Processing and Inhibition by **FGA145**.



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Caption: Workflow for Mpro FRET-Based Inhibition Assay.

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